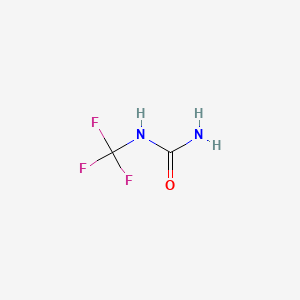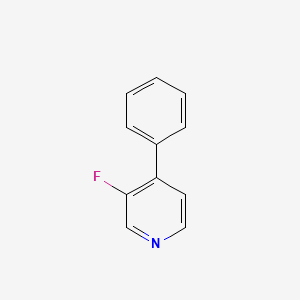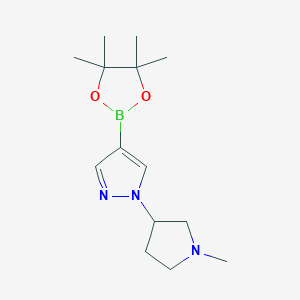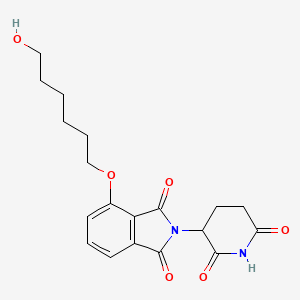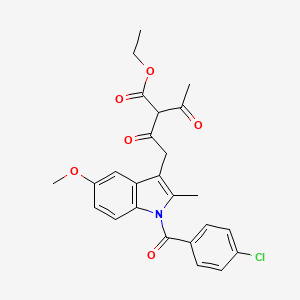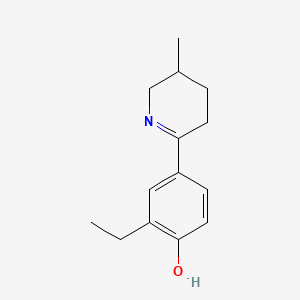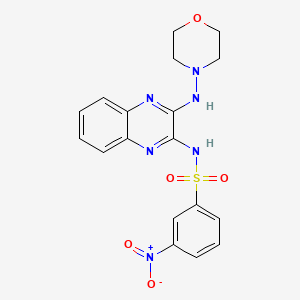
n-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide typically involves the functionalization of quinoxaline derivatives. One common method includes the reaction of quinoxaline-2-carbaldehyde with 4-morpholin-4-yl-phenylamine in the presence of an ethanol solution under reflux conditions . This reaction yields the desired compound through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and purity. Techniques such as microwave irradiation and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, are employed to make the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, ethanol as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups at the nitro position .
Wissenschaftliche Forschungsanwendungen
N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors .
Wirkmechanismus
The mechanism of action of N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s quinoxaline core plays a crucial role in its binding to biological targets, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: An antibiotic with antiviral properties.
Levomycin: An antibiotic used to treat bacterial infections.
Carbadox: An antibiotic used in animal feed.
Uniqueness
N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinoamino and nitrobenzenesulfonamide moieties contribute to its high reactivity and potential for diverse applications in medicinal chemistry and industry .
Eigenschaften
Molekularformel |
C18H18N6O5S |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
N-[3-(morpholin-4-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H18N6O5S/c25-24(26)13-4-3-5-14(12-13)30(27,28)22-18-17(21-23-8-10-29-11-9-23)19-15-6-1-2-7-16(15)20-18/h1-7,12H,8-11H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
IATLJFXQEUVGMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)
